Product packaging for 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one(Cat. No.:CAS No. 1031928-36-5)

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B2378297
CAS No.: 1031928-36-5
M. Wt: 244.338
InChI Key: KXFPZTZZSWFKPI-UHFFFAOYSA-N
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Description

The exploration of new chemical entities is a cornerstone of drug discovery and development. The quest for molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles has led researchers to investigate complex architectural motifs. 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one represents a fascinating example of such a scaffold, combining the rigidity of a spirocyclic system with the versatile chemical handles of a diazaspiro[4.5]decanone core.

Spirocyclic compounds, characterized by two rings sharing a single common atom, possess a unique and rigid three-dimensional geometry. This structural feature is highly advantageous in medicinal chemistry as it allows for precise spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets. The inherent rigidity of the spirocyclic core can also contribute to a lower entropic penalty upon binding, potentially enhancing potency.

The diazaspiro[4.5]decanone scaffold, a key component of the title compound, is a privileged structure in drug discovery. This heterocyclic system has been identified as a core component in a variety of biologically active molecules. For instance, derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated for their myelostimulating activity, demonstrating the potential of this scaffold to influence hematopoietic processes. researchgate.net Furthermore, the structural framework of diazaspiro[4.5]decanes is integral to compounds designed as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical target in the context of ischemia-reperfusion injury. nih.gov

The versatility of the diazaspiro[4.5]decanone core allows for extensive chemical modification at various positions, enabling the generation of diverse libraries of compounds for biological screening. This adaptability has made it an attractive starting point for the development of novel therapeutic agents across different disease areas.

The this compound motif incorporates a benzyl (B1604629) group at the 8-position of the diazaspiro[4.5]decanone core. The benzyl group is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability. It can also engage in crucial binding interactions, such as pi-stacking, with aromatic residues in the active sites of biological targets.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the significance of this motif can be inferred from the study of closely related analogues. For example, the benzyl group is a key feature in various biologically active spirocyclic compounds. The synthesis of numerous derivatives of the 1,4,8-triazaspiro[4.5]decan-2-one framework, which includes benzyl-substituted analogues, highlights the importance of this moiety in the design of potential therapeutic agents. nih.gov

The diazaspiro[4.5]decanone core itself has been the subject of synthetic exploration, with various methods developed for its construction. These synthetic routes provide access to a wide range of derivatives, allowing for systematic investigation of structure-activity relationships.

Properties of a Structurally Related Compound: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Property Value
CAS Number 154495-69-9
Molecular Formula C15H20N2O

This table presents data for a structural isomer to provide context for the general properties of this class of compounds. synblock.com

The research trajectories for diazaspiro[4.5]decanone scaffolds are diverse and indicative of their broad therapeutic potential. Current research efforts are focused on several key areas:

Inhibitors of Pathological Processes: As mentioned, derivatives of the 1,4,8-triazaspiro[4.5]decan-2-one framework are being investigated as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in cell death pathways associated with conditions like heart attack and stroke. The development of potent and selective mPTP inhibitors is a significant goal in cardiovascular and neuroprotective research.

Modulators of the Immune System: The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives with myelostimulating activity points towards the potential of this scaffold in immunology and hematology. researchgate.net Such compounds could be valuable in treating conditions characterized by a compromised immune system or low blood cell counts.

Anticancer Agents: The rigid spirocyclic framework is an attractive feature for the design of kinase inhibitors and other anticancer agents. The precise positioning of functional groups can lead to high-affinity interactions with the ATP-binding site of kinases or other key oncogenic proteins. While direct evidence for this compound as an anticancer agent is lacking, the broader class of spiro-hydantoins has shown promise in this area. mdpi.com

Central Nervous System (CNS) Applications: The structural similarity of some spirocyclic compounds to known CNS-active drugs suggests their potential for treating neurological and psychiatric disorders. For instance, the anxiolytic drug buspirone (B1668070) features an azaspirodecanedione structure, highlighting the relevance of this type of scaffold in neuroscience. google.com

Selected Research on Diazaspiro[4.5]decanone Derivatives

Research Area Scaffold Potential Application Reference
Ischemia-Reperfusion Injury 1,4,8-Triazaspiro[4.5]decan-2-one mPTP Inhibition nih.gov
Myelostimulation 1,3,8-Triazaspiro[4.5]decane-2,4-dione Hematopoiesis Stimulation researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B2378297 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one CAS No. 1031928-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-1,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFPZTZZSWFKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One and Analogues

Established Synthetic Pathways for the Diazaspiro[4.5]decane Core

The construction of the fundamental 1,8-diazaspiro[4.5]decane ring system is a critical step in the synthesis of the target compound. Key strategies involve forming the spiropiperidine structure through carbon-carbon and carbon-nitrogen bond formations.

Michael Addition Approaches for Spiropiperidine Formation

A highly effective method for creating the spiropiperidine core relies on the Michael addition. This approach has been successfully used to synthesize analogues such as 4-substituted-2,8-diazaspiro[4.5]decan-1-ones. researchgate.net The strategy involves the addition of an enolate derived from an appropriately protected pipecolate to a nitroalkene. researchgate.net This reaction creates a key carbon-carbon bond and sets the stage for subsequent cyclization.

The process typically begins with a protected pipecolate, such as an N-Boc protected ethyl pipecolate, which is treated with a strong base like lithium diisopropylamide (LDA) to generate the corresponding enolate. This enolate then reacts with a substituted nitroalkene. The resulting Michael adduct, a nitroalkylated piperidine (B6355638) derivative, contains the necessary framework for the subsequent ring closure. researchgate.net This method has proven to be versatile and suitable for producing multi-gram quantities of the desired intermediates. researchgate.net

Cyclocondensation and Ring-Closing Strategies

Cyclocondensation reactions provide a direct route to the diazaspiro[4.5]decane core. In one prominent example used for synthesizing 1,4,8-triazaspiro[4.5]decan-2-one analogues, N-benzyl-4-piperidone is reacted with a dipeptide anchored to a solid-phase resin in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov This reaction forms the spirocyclic system in a single step through the formation of two new carbon-nitrogen bonds. nih.gov

Another critical ring-closing strategy involves the reduction of the nitro group from the Michael addition product, followed by intramolecular cyclization. After the Michael addition, the nitro group is reduced to a primary amine, typically through catalytic hydrogenation using catalysts such as Raney Nickel (Ra-Ni). researchgate.net The newly formed amino group then undergoes spontaneous or catalyzed intramolecular amidation with the ester group on the piperidine ring, closing the second ring and forming the γ-lactam of the diazaspiro[4.5]decan-2-one core. researchgate.net This reductive cyclization is often high-yielding and can be performed without extensive purification of the intermediate amino ester. researchgate.net

Benzylation and Functionalization Techniques for the 8-Position

Introducing the benzyl (B1604629) group at the 8-position of the diazaspiro[4.5]decane core is a key functionalization step. This is most commonly achieved by using a pre-functionalized starting material, such as N-benzyl-4-piperidone. nih.gov The synthesis of this precursor typically involves the reductive amination of 4-piperidone (B1582916) with benzaldehyde (B42025) or the direct N-alkylation of 4-piperidone with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

In syntheses that build the piperidine ring first, the secondary amine at the 8-position can be benzylated after the spirocyclic core is formed. Standard N-alkylation conditions, employing benzyl bromide or benzyl chloride and a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or DMF, are effective for this transformation. This step is crucial as the benzyl group often serves as a protecting group or as a key pharmacophoric element in biologically active analogues. nih.govresearchgate.net

Stereoselective Synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one Enantiomers

The synthesis of specific enantiomers of diazaspiro[4.5]decan-2-one derivatives is essential for pharmacological studies. A primary method for obtaining enantiomerically pure compounds is the separation of racemic mixtures. researchgate.net Racemic intermediates or final products can be resolved using chiral high-performance liquid chromatography (HPLC). researchgate.net For instance, the enantiomers of a key precursor, 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one, were successfully separated using a Chiralpak AD column. researchgate.net

Another established method for stereoselective synthesis is the formation of diastereomeric salts. The racemic spirocyclic amine can be treated with a chiral acid, such as (1R)-(-)-camphorsulfonic acid. researchgate.net The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the desired compound can be liberated by treatment with a base. researchgate.net This classical resolution technique allows for the preparation of individual enantiomers on a larger scale. nih.gov

Solid-Phase Organic Synthesis (SPOS) of this compound Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for generating libraries of this compound analogues for high-throughput screening. This methodology has been effectively applied to the synthesis of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives. nih.gov

The synthesis typically starts with a dipeptide anchored to a Rink Amide resin. nih.gov The resin-bound dipeptide is then subjected to a cyclocondensation reaction with N-benzyl-4-piperidone in toluene (B28343) at an elevated temperature, with a catalytic amount of p-toluenesulfonic acid. nih.gov This key step constructs the spirocyclic core directly on the solid support. The progress of the reaction can be monitored by performing a micro-cleavage of a small amount of resin, followed by ESI-MS analysis. nih.gov This solid-phase approach allows for the variation of the substituents on the core structure by using different amino acids in the initial dipeptide, facilitating the rapid creation of a diverse chemical library.

Table 1: Representative Solid-Phase Synthesis of a Triazaspiro[4.5]decan-2-one Analogue

Step Reagents and Conditions Purpose Reference
1 Dipeptide anchored on Rink Amide Resin Starting material on solid support nih.gov
2 N-benzyl-4-piperidone, p-toluenesulfonic acid (cat.), Toluene, 80°C Spirocyclization nih.gov

Optimization of Reaction Parameters and Scale-Up Considerations in this compound Synthesis

Optimizing reaction conditions and addressing scale-up challenges are crucial for the efficient and large-scale production of this compound and its precursors. A notable challenge was encountered during the scale-up of a deprotection step involving acid-catalyzed hydrogenolysis. researchgate.net While the reaction proceeded smoothly on a small scale (~100 mg) using Pd/C and a hydrogen balloon, scaling up to >20 g resulted in unacceptably low material recovery (<50%). researchgate.net

To overcome this, alternative hydrogenolytic methods were investigated. The optimized conditions involved adding a small amount of anhydrous dichloromethane (B109758) (CH₂Cl₂) to the reaction mixture before hydrogenation. It is presumed that the CH₂Cl₂ forms anhydrous HCl in situ. researchgate.net Under these optimized conditions, using Raney Nickel (Ra-Ni) as the catalyst at elevated hydrogen pressure (60 bar) and temperature (55 °C) in ethanol, the target deprotected product could be routinely isolated in good to excellent yields. researchgate.net This highlights the importance of catalyst selection, pressure, and solvent additives when transitioning from bench-scale to preparative-scale synthesis.

Table 2: Optimization of Hydrogenolytic Deprotection

Condition Scale Catalyst H₂ Pressure Result Reference
Standard ~100 mg Pd/C 1 atm (balloon) Uneventful, good yield researchgate.net
Standard >20 g Pd/C 1 atm (balloon) <50% recovery researchgate.net

Chemical Transformations and Derivatization Strategies of 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One

Regioselective Modifications of the Spirocyclic System

The 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one core presents multiple sites for regioselective modification, including the two nitrogen atoms and various carbon positions on both the piperidine (B6355638) and pyrrolidinone rings. The distinct chemical environments of these sites allow for selective functionalization.

The N1-H of the lactam is a primary site for substitution reactions. Its acidity allows for deprotonation followed by alkylation or acylation, introducing a wide array of functional groups. This position is crucial for modulating the electronic properties and steric bulk of the molecule, which can significantly influence biological activity.

The piperidine ring offers several positions for C-H functionalization. While direct functionalization can be challenging, catalyst-controlled reactions have emerged as a powerful tool. For instance, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions of a piperidine ring depending on the choice of catalyst and protecting groups on the nitrogen. An indirect approach for C3 substitution involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by reductive ring-opening of the cyclopropane.

Functional Group Interconversions on the Benzyl (B1604629) Moiety

The benzyl group at the N8 position is not merely a bulky substituent but also a versatile handle for a variety of functional group interconversions. These transformations can be broadly categorized into cleavage of the benzyl group, modifications of the benzylic position, and substitution on the aromatic ring.

Cleavage of the N-Benzyl Group: The removal of the benzyl group (debenzylation) is a common strategy to unmask the secondary amine at N8, which can then be further functionalized. This can be achieved through several methods:

Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for N-debenzylation.

Oxidative Cleavage: Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidatively remove the N-benzyl group.

Modification of the Benzylic Position: The benzylic C-H bonds are susceptible to oxidation. Depending on the reaction conditions, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group (benzaldehyde derivative) or further to a carboxylic acid (benzoic acid derivative).

Substitution on the Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The directing effect of the alkyl substituent makes the ortho and para positions susceptible to attack. Specific strategies for regioselective functionalization include:

ortho-Lithiation: Directed ortho-metalation can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at the ortho position.

Palladium-Catalyzed ortho-Arylation: This method allows for the direct coupling of an aryl group at the ortho position of the N-benzyl ring.

Diversification through Substitution Reactions at the Nitrogen and Carbon Centers

The this compound scaffold can be extensively diversified through substitution reactions at its various nitrogen and carbon centers.

Substitution at Nitrogen Centers:

N1-Position: The lactam nitrogen (N1) can be readily alkylated or acylated under basic conditions. This allows for the introduction of a wide range of substituents, which can influence the molecule's polarity, solubility, and ability to form hydrogen bonds.

N8-Position: While the N8 position is occupied by a benzyl group, debenzylation provides a secondary amine that can be subsequently modified with various alkyl, acyl, or sulfonyl groups.

Substitution at Carbon Centers:

C3-Position: The carbon alpha to the lactam carbonyl (C3) is a potential site for functionalization. In related 1,4,8-triazaspiro[4.5]decan-2-one systems, various alkyl and arylalkyl moieties have been introduced at this position. nih.gov

C4-Position: In the analogous 2,8-diazaspiro[4.5]decan-1-one scaffold, substitutions at the C4 position have been shown to be critical for biological activity in certain contexts. nih.gov

The following table summarizes some examples of substitution patterns on related diazaspiro[4.5]decane cores and their reported biological activities.

ScaffoldPosition of SubstitutionSubstituentReported Biological Activity
2,8-Diazaspiro[4.5]decan-1-oneN8Various substituted benzylsAntifungal (Chitin synthase inhibitors) nih.gov
2,8-Diazaspiro[4.5]decan-1-oneN2Various aryl and heteroaryl groupsRIPK1 Kinase Inhibitors nih.gov
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneC4EthylAntihypertensive nih.gov
1,4,8-Triazaspiro[4.5]decan-2-oneC3BenzylmPTP Inhibitor nih.gov
1,4,8-Triazaspiro[4.5]decan-2-oneN1Acetic acidmPTP Inhibitor nih.gov

Rational Design of this compound Derivatives for Enhanced Biological Interaction

The rational design of novel this compound derivatives for specific biological targets relies on understanding the structure-activity relationships (SAR) of this chemical class. By systematically modifying the core scaffold and observing the effects on biological activity, key structural features required for potent and selective interactions with a biological target can be identified.

For instance, in the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin (B13524) synthase inhibitors, it was found that the nature of the substituent on the N8-benzyl group significantly influenced antifungal activity. nih.gov Electron-withdrawing or electron-donating groups at different positions on the phenyl ring led to a range of potencies, highlighting the importance of the electronic and steric properties of this moiety.

Similarly, in the design of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore (mPTP) inhibitors, functionalization at both the C3 and N1 positions was explored. nih.gov The introduction of a C3-benzyl group combined with a free carboxylic acid function at the N1-lactam nitrogen resulted in a compound with high potency. nih.gov This suggests that the interplay between different substituents on the spirocyclic core is crucial for optimizing biological activity.

Molecular modeling and docking studies can further aid in the rational design process by predicting the binding modes of different derivatives within the active site of a target protein. This computational approach can help in prioritizing the synthesis of compounds with a higher likelihood of potent biological activity. The rigid, three-dimensional nature of the diazaspiro[4.5]decane framework makes it an attractive scaffold for designing ligands that can occupy specific pockets in a protein's binding site, potentially leading to enhanced selectivity and potency.

The table below presents hypothetical SAR data based on findings for analogous compounds, illustrating how systematic modifications could influence biological activity.

DerivativeR1 (at N1)R3 (at C3)R8 (on Benzyl)Relative Potency
1HHH1
2CH₃HH1.5
3CH₂COOHHH5
4HCH₃H2
5HBenzylH8
6CH₂COOHBenzylH20
7CH₂COOHBenzyl4-Cl25
8CH₂COOHBenzyl4-OCH₃18

This systematic approach to derivatization, guided by SAR and computational methods, is essential for unlocking the full therapeutic potential of the this compound scaffold.

Pharmacological Profile and Molecular Mechanisms of 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One Derivatives

Enzyme Inhibition Studies

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core, a closely related structure to 8-benzyl-1,8-diazaspiro[4.5]decan-2-one, have demonstrated significant inhibitory activity against several important kinases and enzymes.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition

Necroptosis is a form of programmed cell death that plays a crucial role in various inflammatory diseases. The kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) is a key driver of the necroptosis pathway, making it an important therapeutic target. researchgate.net Through structural optimization of an initial hit compound, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. researchgate.net Among these, compound 41 showed prominent inhibitory activity against RIPK1 with a half-maximal inhibitory concentration (IC50) value of 92 nM. researchgate.net This compound also demonstrated a significant anti-necroptotic effect in a cellular model. researchgate.net

CompoundTargetIC50 (nM)
41RIPK192

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

No research findings were identified in the reviewed literature specifically detailing the inhibition of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) by derivatives of this compound.

Dual TYK2/JAK1 Kinase Inhibition

The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), are critical components of cytokine signaling pathways involved in autoimmune diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1. nih.gov Systematic exploration of the structure-activity relationship led to the discovery of compound 48 , which exhibited excellent potency against both TYK2 and JAK1 kinases. nih.gov This compound demonstrated over 23-fold selectivity for JAK1 compared to JAK2, another member of the Janus kinase family. nih.gov

CompoundTargetIC50 (nM)
48TYK26
JAK137

CDK8 and CDK19 Kinase Modulation

Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are components of the Mediator complex, which regulates gene transcription. Research into small-molecule modulators of these kinases has included compounds featuring the 2,8-diazaspiro[4.5]decan-1-one scaffold. Specific inhibitory activities for these derivatives have been determined, highlighting the potential of this chemical class to target the Mediator complex.

Data for specific this compound derivatives as CDK8 and CDK19 modulators was not available in the reviewed sources to populate a detailed table.

LATS1/2 Inhibition

The Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are central components of the Hippo signaling pathway, which regulates organ size and cell proliferation. Despite the investigation of various chemical scaffolds as LATS kinase inhibitors, a review of the available scientific literature did not yield any studies on the inhibition of LATS1 or LATS2 by derivatives of this compound.

Modulation of Cellular Pathways

The enzyme-inhibiting activities of this compound derivatives translate to the modulation of key cellular signaling pathways.

The inhibition of RIPK1 by compounds such as derivative 41 directly blocks the activation of the necroptosis pathway. researchgate.net This intervention has shown therapeutic potential in cellular models of necroptotic cell death. researchgate.net

In the context of inflammatory signaling, the dual TYK2/JAK1 inhibitor compound 48 has demonstrated significant anti-inflammatory effects. This is achieved by regulating the expression of genes downstream of the TYK2/JAK1 pathway and by modulating the formation of specific T-helper cells, including Th1, Th2, and Th17 cells. nih.gov

Induction of Apoptosis in Neoplastic Cells

Derivatives of the spiro[4.5]decane scaffold have been investigated for their potential anticancer properties. ontosight.aimdpi.com While the broader class of spirolactone derivatives has been explored for such activities, the specific mechanisms are not always deeply documented in the literature. ontosight.ai For instance, related spiro-hydantoin compounds have a documented history of application in anticancer research. mdpi.com

Conversely, research into 1,4,8-triazaspiro[4.5]decan-2-one derivatives has focused on their ability to inhibit the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP can lead to mitochondrial swelling, ATP depletion, and the release of apoptotic factors like cytochrome c. nih.gov In the context of ischemia/reperfusion injury, these derivatives were designed to be cytoprotective by preventing mPTP-driven apoptosis in cardiomyocytes. nih.govresearchgate.net After initiating apoptosis, cells move the membrane phosphatidylserine (B164497) (PS) from the inner to the outer plasma membrane surface, where it can be detected by fluorescently labeled Annexin V. nih.gov

Anti-Necroptotic Effects

A significant area of investigation for 2,8-diazaspiro[4.5]decan-1-one derivatives has been their role as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govnih.gov RIPK1 is a critical kinase in the necroptosis pathway, a form of programmed lytic cell death that is a recognized driver in a variety of inflammatory diseases. nih.govnih.govresearchgate.net Inhibition of RIPK1's kinase activity presents a therapeutic strategy for these conditions. nih.govnih.gov

Through a virtual screening process, researchers identified an initial hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which led to the optimization and discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. nih.govnih.gov One of the most promising compounds from this series, designated as compound 41, demonstrated prominent inhibitory activity against RIPK1 and exhibited a significant anti-necroptotic effect in a necroptosis model using U937 cells. nih.govnih.govresearchgate.net

Inhibitory Activity of Lead Compound 41
CompoundTargetActivity MetricValueCell Model
Compound 41RIPK1IC₅₀92 nMU937 cells

Regulation of Inflammatory Pathways

The anti-inflammatory potential of this compound derivatives is evident through multiple mechanisms. Their role as RIPK1 inhibitors directly links them to the modulation of inflammation, as necroptosis is a key process in inflammatory diseases. nih.gov

Furthermore, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov This research led to the discovery of a specific derivative, compound 48, which displayed excellent potency against TYK2 and JAK1 kinases while maintaining high selectivity over JAK2. nih.gov In preclinical models of acute ulcerative colitis, this compound showed more potent anti-inflammatory efficacy than tofacitinib. nih.gov The mechanism for this anti-inflammatory effect was shown to be mediated by the regulation of TYK2/JAK1-associated genes and by controlling the formation of inflammatory T-helper cells, including Th1, Th2, and Th17. nih.gov Related hydantoin (B18101) derivatives have also been noted for their anti-inflammatory activity. mdpi.com

Kinase Inhibitory Profile of Compound 48
CompoundTarget KinaseIC₅₀ ValueSelectivity vs. JAK2
Compound 48TYK26 nM>23-fold
JAK137 nM

Cholinergic Signaling Enhancement

Structurally related compounds, specifically a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, have been synthesized and evaluated as M1 muscarinic agonists. nih.gov These receptors are involved in cholinergic signaling, which plays a crucial role in cognitive function. One derivative, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (compound 6a), was found to have high binding affinities for both M1 and M2 muscarinic receptors. nih.gov Further investigation revealed that this compound stimulated phosphoinositide hydrolysis in rat hippocampal slices, confirming its partial agonistic activity at M1 muscarinic receptors. nih.gov This activity translated to in vivo effects, where the compound demonstrated antiamnesic properties in a rat passive avoidance task. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have been fundamental in refining the biological activity of diazaspiro[4.5]decan-2-one derivatives. nih.gov Systematic exploration of the core structure and its substituents has allowed for the optimization of potency and selectivity against various biological targets. nih.govnih.gov

Impact of Spirocyclic Configuration on Target Binding

The spirocyclic core is a defining feature that dictates the three-dimensional arrangement of the molecule and its ability to bind to specific targets. The rigid, chair-like conformation of the cyclohexane (B81311) ring and the specific conformation of the adjacent heterocyclic ring orient the substituents in precise spatial arrangements. nih.gov This configuration is critical for fitting into the binding pockets of target proteins.

For example, in the development of TYK2/JAK1 inhibitors, the systematic introduction of spirocyclic scaffolds was a key strategy that led to the discovery of highly potent and selective compounds. nih.gov In the case of mPTP inhibitors based on the 1,4,8-triazaspiro[4.5]decan-2-one framework, modeling studies showed that the molecules bind at the interface between the c₈-ring and subunit a of ATP synthase. nih.govresearchgate.net The spirocyclic structure is essential for positioning the functional groups correctly within this binding site. nih.gov

Role of the Benzyl (B1604629) Substituent in Pharmacological Activity

The benzyl group attached at the 8-position nitrogen is a recurring motif that plays a significant role in the pharmacological activity of these compounds. nih.govnih.gov Its aromatic nature and size contribute to binding through hydrophobic and other non-covalent interactions.

In studies of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors, docking studies revealed that the benzyl moiety is accommodated within a hydrophobic pocket formed by the side chains of specific amino acids, namely His127, Y128, and L129. nih.gov This interaction is crucial for anchoring the ligand in the binding site. Similarly, the initial hit compound that led to the discovery of potent RIPK1 inhibitors was a benzyl-containing derivative, highlighting the importance of this group for initial target recognition. nih.govnih.gov Alterations to the substituents on the benzyl ring have also been shown to modulate activity in related heterocyclic compounds, indicating that both the benzyl group itself and its electronic properties can be tuned to optimize biological effects. mdpi.com

Influence of Other Substituents on Biological Profiles

The biological activity of this compound and its analogues is significantly modulated by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have demonstrated that subtle chemical modifications can lead to profound changes in potency, selectivity, and the primary biological target.

Derivatives of the related 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been extensively studied as inhibitors of Phospholipase D (PLD), an enzyme implicated in cancer progression. nih.govnih.gov Research has shown that specific substitutions on the phenyl ring and the ethylbenzamide side chain are critical for isoform selectivity. For instance, a matrix library approach led to the discovery of N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, a potent and highly selective PLD2 inhibitor with an IC₅₀ of 20 nM and over 75-fold selectivity versus the PLD1 isoform. nih.gov This highlights how halogenated substituents and extended aromatic systems can be strategically employed to fine-tune the pharmacological profile. nih.goveurochlor.org

In the context of antifungal agents, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were evaluated as inhibitors of chitin (B13524) synthase (CHS). The biological assays revealed that compounds with specific substitutions, such as 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamides, exhibited excellent inhibitory activity. One derivative, compound 5h, showed an IC₅₀ value of 0.10 mM, which is comparable to the control drug polyoxin (B77205) B (IC₅₀ of 0.08mM). researchgate.net

Furthermore, the introduction of spirocyclic scaffolds to create 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the development of potent and selective dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.govacs.org Systematic exploration of SAR identified a derivative, compound 48, which demonstrated IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, while maintaining over 23-fold selectivity against JAK2. nih.govacs.org This work underscores the utility of modifying the spirocyclic core to achieve desired inhibitory profiles against specific kinase targets. nih.govacs.org

Table 1: Influence of Substituents on Biological Activity of Diazaspiro[4.5]decan-one Analogues

Compound Class Target Key Substitutions Biological Activity (IC₅₀) Source
1,3,8-Triazaspiro[4.5]decan-4-one PLD2 N-(2-(1-(3-fluorophenyl)...)-2-naphthamide 20 nM nih.gov
2,8-Diazaspiro[4.5]decan-1-one Chitin Synthase 2-oxo-...-ethylpiperidine carboxamide (5h) 0.10 mM researchgate.net
2,8-Diazaspiro[4.5]decan-1-one TYK2 Spirocyclic modifications (Compound 48) 6 nM nih.govacs.org
2,8-Diazaspiro[4.5]decan-1-one JAK1 Spirocyclic modifications (Compound 48) 37 nM nih.govacs.org

Neuropharmacological Investigations of this compound Derivatives

The neuropharmacological potential of this compound derivatives and related spirocyclic compounds has been an area of growing interest, with research pointing towards several central nervous system (CNS) targets.

One key area of investigation is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of programmed inflammatory cell death implicated in various neurodegenerative diseases. researchgate.netnih.gov Virtual screening identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a promising RIPK1 inhibitor. researchgate.net Subsequent optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with potent RIPK1 inhibitory activity; for example, compound 41 exhibited an IC₅₀ value of 92 nM. researchgate.net The inhibition of RIPK1 is considered a therapeutic strategy for CNS pathologies such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where it may reduce inflammation and prevent neuronal cell death. nih.govalzdiscovery.orgalzdiscovery.org

The broader class of spiro-hydantoins, which includes the 1,3-diazaspiro[4.5]decane-2,4-dione core, has a well-documented history of CNS activity. jddtonline.infojddtonline.info These compounds are recognized for their anticonvulsant properties. jddtonline.infojddtonline.info More recent studies have explored their role as modulators of GABA-A receptors, the most abundant inhibitory receptors in the CNS. chemrxiv.org Novel spiro-hydantoins have been shown to reverse the action of positive allosteric modulators like anesthetics on GABA-A receptors, with some derivatives showing high affinity and selectivity, suggesting a sophisticated mechanism for modulating neuronal inhibition. chemrxiv.org

Additionally, analogues such as 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for sigma-1 (σ₁) receptors. acs.orgnih.govresearchgate.netnih.gov These receptors are abundant in the CNS and are implicated in various neurological functions and diseases. Certain derivatives exhibit nanomolar affinity (Kᵢ = 0.47 - 12.1 nM) for σ₁ receptors, and radiolabeled versions have been successfully used for brain imaging, demonstrating their ability to cross the blood-brain barrier and engage with CNS targets. acs.orgnih.gov

Anticancer Research on this compound Analogues

Analogues of this compound have emerged as promising scaffolds in anticancer research, with derivatives demonstrating efficacy through various mechanisms, including enzyme inhibition and tumor imaging.

A significant area of research involves the development of 1,3,8-triazaspiro[4.5]decan-4-one derivatives as inhibitors of phospholipase D (PLD). nih.govresearchgate.net PLD is an enzyme whose activity is often upregulated in cancer, contributing to cell proliferation, survival, and metastasis. nih.gov The development of isoform-selective inhibitors is a key therapeutic goal. An iterative synthesis effort identified both a PLD2-selective inhibitor (ML298) and a dual PLD1/2 inhibitor (ML299) from this chemical class. nih.gov These compounds were shown to decrease the invasive migration of U87-MG glioblastoma cells, demonstrating their potential to inhibit cancer progression. nih.gov

In another approach, related 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their direct cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net Studies have shown that these compounds exhibit moderate to high inhibitory activity against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines. nih.govnih.gov Certain derivatives showed good anticancer activity, with IC₅₀ values against HCT-116 cells ranging from 92.2 to 120.1 nM. nih.gov

Furthermore, the spirocyclic core has been utilized in the development of agents for cancer diagnostics. A fluorine-18 (B77423) labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a potent and selective radioligand for the sigma-1 (σ₁) receptor. acs.orgnih.govfigshare.com Given the high expression of σ₁ receptors in various tumor types, such as human carcinoma and melanoma, this radiotracer demonstrated high accumulation in tumor xenograft models via positron emission tomography (PET) imaging. acs.orgnih.gov This application highlights the versatility of the azaspiro[4.5]decane scaffold in oncology, extending its utility from therapeutic intervention to non-invasive tumor imaging. acs.orgnih.gov

Table 2: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Analogues

Compound Target Cell Line Biological Activity (IC₅₀) Source
7 HCT-116 92.2 - 120.1 nM nih.gov
9 HCT-116 92.2 - 120.1 nM nih.gov
14 HCT-116 92.2 - 120.1 nM nih.gov
18 HCT-116 92.2 - 120.1 nM nih.gov
19 HCT-116 92.2 - 120.1 nM nih.gov
14 PC-3 Good Activity nih.gov
18 PC-3 Good Activity nih.gov

Computational Chemistry and in Silico Approaches in 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One Research

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. semanticscholar.org This method was pivotal in identifying the potential of the broader diazaspiro[4.5]decane scaffold.

In the quest for new inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammatory diseases, a virtual screening workflow was employed. researchgate.netnih.gov This process led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a promising hit compound from the Chemdiv database. researchgate.net Subsequent structural optimization of this hit led to the development of a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.netnih.gov The screening process typically involves preparing a 3D structure of the target receptor and then computationally docking thousands of candidate ligands into its active site to predict binding affinity. nih.gov

Screening TargetHit Compound ScaffoldResulting Lead SeriesTherapeutic Area
RIPK1 Kinase8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione2,8-diazaspiro[4.5]decan-1-one derivativesInflammatory Diseases

Molecular Docking Simulations to Elucidate Receptor Interactions

Molecular docking is a powerful in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to understand how a ligand, such as a derivative of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one, interacts with its receptor at the atomic level.

Research into selective dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) utilized molecular docking simulations to guide the design of 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov By modeling the interactions within the kinase binding sites, scientists were able to systematically explore the structure-activity relationship (SAR). These simulations revealed key hydrogen bonds and hydrophobic interactions that were crucial for potency and selectivity. For instance, docking studies helped rationalize why certain modifications to the spirocyclic scaffold led to superior derivatives with excellent potency for TYK2/JAK1 and high selectivity over other kinases like JAK2. nih.gov

Similarly, modeling studies were used to understand the SAR of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net These simulations identified a binding site at the interface between the c8-ring and subunit a of ATP synthase, providing a structural basis for the observed inhibitory activity. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com This technique allows researchers to assess the stability of a ligand-receptor complex and understand the dynamic behavior of the system under simulated physiological conditions. mdpi.commdpi.com

In the study of 2-(acyl)amino-8-substituted-2,8-diazaspiro nih.govepa.govdecan-1,3-diones, which are structurally related to the muscarinic agonist RS-86, MD simulations of the ligand-receptor complexes were performed. nih.gov These simulations helped to interpret the binding behavior of the compounds and provided insights into their interaction with muscarinic receptors. By observing the dynamic interactions over time, the stability of the binding pose predicted by molecular docking can be confirmed, and key residues involved in maintaining the complex can be identified. nih.gov The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com

Compound ClassTarget ReceptorPurpose of MD SimulationKey Finding
2-(acyl)amino-8-substituted-2,8-diazaspiro nih.govepa.govdecan-1,3-dionesMuscarinic ReceptorsInterpret binding behaviorProvided theoretical descriptors to explain ligand affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding further synthetic efforts.

While a specific QSAR study focused solely on this compound was not identified, the systematic exploration of the structure-activity relationship (SAR) in studies of its derivatives is a foundational step for QSAR modeling. nih.gov For example, the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors involved a systematic investigation of how different substituents on the spirocyclic scaffold affected inhibitory potency. nih.gov Data from such SAR studies, which correlates structural modifications with changes in IC50 values, is precisely the type of information used to build predictive 3D-QSAR models. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model can then be used as a 3D query to screen large compound databases for novel molecules with the desired activity. rsc.org

This approach is particularly useful when the 3D structure of the target receptor is unknown. mdpi.com In the context of the diazaspiro[4.5]decane scaffold, identifying a set of active derivatives would allow for the generation of a common feature pharmacophore model. This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com For instance, a hypothetical pharmacophore for a kinase inhibitor might include a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy a specific pocket, and an aromatic ring for π-π stacking interactions. This model could then be used to discover new, structurally diverse diazaspiro[4.5]decan-2-one derivatives with therapeutic potential. rsc.org

Advanced Analytical and Spectroscopic Characterization of 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be established. For complex structures like spiro-compounds, NMR provides critical information on the molecular framework.

While specific spectral data for 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is not extensively published, analysis of closely related triazaspiro[4.5]decan-2-one derivatives provides insight into the expected chemical shifts. For instance, in derivatives like (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide, the proton signals for the benzyl (B1604629) group typically appear in the aromatic region (δ 7.23–7.53 ppm), while the protons on the spirocyclic core are observed in the aliphatic region. The benzylic protons (CH₂) often present as a singlet around δ 4.34 ppm.

¹³C NMR spectra are equally informative, revealing the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is characteristically downfield, often appearing around δ 173 ppm. Carbons of the benzyl group's aromatic ring are found between δ 127-139 ppm, while the aliphatic carbons of the piperidine (B6355638) and pyrrolidine (B122466) rings that form the spiro-system resonate at higher fields.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzyl-Substituted Triazaspiro[4.5]decan-2-one Analog

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 9.53 (bs, 1H) Amide N-H
¹H 7.23–7.53 (m, 9H) Aromatic (Benzyl & Phenyl)
¹H 4.63 (s, 1H) C-H
¹H 4.34 (s, 2H) Benzyl CH₂
¹H 1.72–3.72 (m) Spirocyclic Ring Protons
¹³C 173.24 Carbonyl (C=O)
¹³C 169.56 Carbonyl (C=O)
¹³C 127.87–139.25 Aromatic (Benzyl & Phenyl)
¹³C 74.13 Spiro Carbon
¹³C 31.25–60.85 Aliphatic Ring Carbons

Data derived from (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide, a structurally related compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (Molecular Formula: C₁₅H₂₀N₂O), the expected monoisotopic mass is approximately 244.1576 g/mol . Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. In the case of a related compound, (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, the protonated molecule [M+H]⁺ was calculated to be 318.1812 and found to be 318.2321 via ESI-MS. For the constitutional isomer 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, various adducts have been predicted, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Analysis of the fragmentation patterns produced by techniques such as tandem mass spectrometry (MS/MS) can further confirm the structure by showing the loss of specific fragments, such as the benzyl group.

Table 2: Predicted Mass Spectrometry Adducts for an Isomer, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one

Adduct Predicted m/z
[M+H]⁺ 245.16484
[M+Na]⁺ 267.14678
[M-H]⁻ 243.15028
[M+NH₄]⁺ 262.19138
[M+K]⁺ 283.12072

Data predicted for a constitutional isomer of the target compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. By passing the analyte through a column packed with a stationary phase, components of a mixture are separated based on their differential interactions, and a chromatogram is produced. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound relative to the total area of all peaks. For several synthesized 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, HPLC analysis was used to confirm purity, with retention times (tᵣ) reported between 10 and 15 minutes depending on the specific derivative's polarity.

Many spirocyclic compounds, including this compound, are chiral. Chiral HPLC is a specialized variant that uses a chiral stationary phase (CSP) to separate enantiomers. This is crucial for determining the enantiomeric excess (e.e.) of a chiral synthesis, which is a measure of the purity of one enantiomer over the other. This technique is vital in pharmaceutical development where enantiomers can have vastly different biological activities.

X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For spiro compounds, this technique can confirm the conformation of the ring systems.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, demonstrates the power of this method. In that study, X-ray diffraction revealed that the cyclohexane (B81311) ring adopts a chair conformation. Such analyses provide unequivocal proof of the molecule's spatial arrangement. In drug discovery, co-crystallization of a ligand with its protein target can elucidate the specific binding interactions, guiding further structural optimization.

Table 3: Example Crystal Data for a Related Spirocyclic Compound

Parameter Value
Compound 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Molecular Formula C₂₁H₂₃NOS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.8299 (9)
b (Å) 15.3823 (14)
c (Å) 12.0833 (10)
β (°) 108.717 (4)
Volume (ų) 1730.4 (3)

Data from a structurally related thia-azaspiro[4.5]decan-3-one derivative.

Other Spectroscopic Methods (e.g., Infrared, UV-Vis) for Functional Group Identification and Electronic Properties

Other spectroscopic methods provide complementary information about the molecule's functional groups and electronic properties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Amide C=O stretch: A strong band around 1650-1680 cm⁻¹.

N-H stretch (of the lactam): A band in the region of 3200-3400 cm⁻¹.

C-N stretch: Around 1200-1350 cm⁻¹.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Aromatic and Aliphatic C-H stretches: Bands just below and just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The UV-Vis spectrum is characterized by the position of maximum absorption bands (λₘₐₓ). For this compound, the primary chromophore is the benzyl group. It would be expected to exhibit absorption bands corresponding to π → π* electronic transitions of the aromatic ring, typically with a strong band around 200-220 nm and a weaker, fine-structured band around 250-270 nm. The unique relationship between a substance and its UV-Vis spectrum allows for both qualitative and quantitative analysis.

Preclinical Assessment and Translational Research of 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One Derivatives

In Vitro Efficacy and Selectivity Profiling

The initial stages of preclinical assessment for diazaspiro[4.5]decanone derivatives involve rigorous in vitro testing to determine their efficacy against specific biological targets and their selectivity over other related proteins. This profiling is crucial for identifying potent and specific lead compounds, thereby minimizing the potential for off-target effects.

Research has identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov Through structural optimization, one derivative, designated as compound 41, demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM. nih.govresearchgate.net This compound also showed a significant anti-necroptotic effect in a cellular model of necroptosis in U937 cells. nih.govresearchgate.net

In a separate line of investigation, other 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective inhibitors of Janus kinases (JAK). nih.gov Specifically, a compound identified as compound 48 emerged as a potent dual inhibitor of TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.gov Importantly, this compound exhibited more than 23-fold selectivity for TYK2/JAK1 over the related JAK2 kinase, a critical feature for a favorable safety profile. nih.gov

Furthermore, the versatility of the diazaspiro[4.5]decanone scaffold is highlighted by the development of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov Opening of the mPTP is a critical event in ischemia-reperfusion injury. nih.gov One such derivative, compound 14e, which features a C3-benzyl group, was found to have high potency as an mPTP inhibitor and demonstrated the ability to protect cardiomyocytes from death in an in vitro model of hypoxia/reoxygenation. nih.gov

Compound SeriesTargetLead CompoundPotency (IC50)In Vitro ModelKey Finding
2,8-diazaspiro[4.5]decan-1-oneRIPK1Compound 4192 nMU937 cellsSignificant anti-necroptotic effect. nih.govresearchgate.net
2,8-diazaspiro[4.5]decan-1-oneTYK2/JAK1Compound 486 nM (TYK2), 37 nM (JAK1)Kinase assays>23-fold selectivity over JAK2. nih.gov
1,4,8-triaza-spiro[4.5]decan-2-onemPTPCompound 14eHigh potencyCardiomyocyte hypoxia/reoxygenationCounteracted cardiomyocyte death. nih.gov

In Vivo Animal Models for Therapeutic Potential Evaluation

Following promising in vitro results, lead candidates are advanced into in vivo animal models to evaluate their therapeutic potential in a complex biological system. These studies are essential for understanding the compound's efficacy, mechanism of action, and potential for treating specific diseases.

The potent and selective dual TYK2/JAK1 inhibitor, compound 48, was tested in animal models of acute ulcerative colitis. nih.gov The results demonstrated that this 2,8-diazaspiro[4.5]decan-1-one derivative possessed more potent anti-inflammatory efficacy than tofacitinib, an established JAK inhibitor. nih.gov The anti-inflammatory effect was found to be mediated by the regulation of TYK2/JAK1-related genes and the modulation of Th1, Th2, and Th17 cell formation. nih.gov

In the context of cardiac injury, a series of spiropiperidine derivatives, which share the core spirocyclic structure, have shown cardioprotective effects in an animal model of Ischaemia/Reperfusion Injury (IRI). nih.gov These findings support the therapeutic potential of targeting the mPTP with diazaspiro[4.5]decanone-based compounds for conditions such as myocardial infarction. nih.gov

General Toxicity and Safety Assessment

Preclinical toxicity and safety assessments are critical for identifying potential liabilities of a new chemical entity before it can be considered for human trials. These studies evaluate the compound's effects on various organ systems.

While specific toxicity data for 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is not publicly available, information on a structurally related compound, the insecticide Spiropidion, provides some insight into the potential toxicological profile of this chemical class. regulations.gov In guideline studies, the most common adverse effects observed for Spiropidion were decreased body weight and mortality. regulations.gov Dogs were identified as the most sensitive species, exhibiting severe clinical signs at higher doses. regulations.gov In developmental and reproductive toxicity studies in rats and rabbits, no adverse parental, offspring, reproductive, or developmental effects were observed up to the highest doses tested, suggesting no evidence of increased sensitivity or susceptibility for these endpoints. regulations.gov It was also concluded that based on structural similarities, key metabolites of Spiropidion are likely to exhibit a toxicity profile similar to the parent compound and are not expected to be more toxic. regulations.gov

Pharmacokinetic Considerations for In Vivo Performance (e.g., blood-brain barrier penetration)

The in vivo performance of a drug candidate is heavily dependent on its pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). nih.gov For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical consideration. nih.govnih.gov

The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is considered the most accurate measure of the extent of brain penetration, as it reflects the transport properties of a drug across the BBB. researchgate.net A molecule's ability to cross the BBB is influenced by its physicochemical properties, such as lipophilicity and solubility, and its interaction with transport systems at the barrier. nih.govresearchgate.net

In preclinical studies, the 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, was found to possess excellent metabolic stability, which is a desirable pharmacokinetic property that can contribute to sustained therapeutic exposure in vivo. nih.gov While specific data on the BBB penetration of this compound derivatives are limited, their structural features suggest that modulation of lipophilicity through substituent changes could be a viable strategy to optimize CNS penetration if required for a specific therapeutic target.

Early-Stage Drug Discovery Pipelines Incorporating Diazaspiro[4.5]decanone Scaffolds

The diazaspiro[4.5]decanone scaffold and its close analogues are recognized as heterocyclic structures of significant interest to the pharmaceutical industry. mdpi.comresearchgate.net Their rigid, three-dimensional nature provides a unique framework for designing ligands with high affinity and selectivity for various biological targets.

The diverse therapeutic applications being explored for these derivatives underscore the value of this scaffold in early-stage drug discovery pipelines:

Inflammatory Diseases: Derivatives are being developed as potent RIPK1 inhibitors to target necroptosis-driven diseases. nih.govresearchgate.net Additionally, dual TYK2/JAK1 inhibitors are being pursued for inflammatory bowel disease. nih.gov

Ischemia-Reperfusion Injury: Spirocyclic compounds are being investigated as novel inhibitors of the mitochondrial permeability transition pore (mPTP) for their cytoprotective effects, particularly in cardiac models. nih.gov

Neurological Disorders: A series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been evaluated for their activity as opioid receptor modulators, indicating the scaffold's potential for developing CNS-active agents. researchgate.net

The successful development of synthetic routes that are straightforward and scalable allows for the efficient production of diverse libraries of these compounds for further medicinal chemistry exploration. researchgate.net The continued investigation of diazaspiro[4.5]decanone derivatives holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

Conclusion and Future Perspectives in 8 Benzyl 1,8 Diazaspiro 4.5 Decan 2 One Research

Summary of Key Research Findings and Advancements

Research into the broader class of diazaspiro[4.5]decan-one derivatives has yielded several significant findings, underscoring the therapeutic potential of this structural motif. While specific research on 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is nascent, studies on closely related analogues have demonstrated a wide range of biological activities. The inherent three-dimensional nature of the spirocyclic core allows for precise spatial projection of functional groups, which can lead to enhanced interaction with biological targets.

Key advancements in the field include the successful design and synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of various enzymes and receptors. For instance, derivatives of this scaffold have been identified as promising RIPK1 kinase inhibitors, which have therapeutic potential in managing inflammatory diseases. Furthermore, other analogues have been developed as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease, showcasing the versatility of this core structure. The discovery of derivatives with antifungal properties, acting as chitin (B13524) synthase inhibitors, further broadens the potential applications of this chemical class. Additionally, research into 1,4,8-triazaspiro[4.5]decan-2-one derivatives has revealed their potential as inhibitors of the mitochondrial permeability transition pore, suggesting applications in treating ischemia/reperfusion injuries.

These findings collectively highlight the diazaspiro[4.5]decan-one scaffold as a "privileged structure" in medicinal chemistry, capable of serving as a foundation for the development of a diverse range of therapeutic agents. The benzyl (B1604629) group at the 8-position of the core structure likely plays a crucial role in modulating the lipophilicity and potential aromatic interactions with target proteins, a common strategy in drug design to enhance potency and selectivity.

Identification of Unexplored Research Avenues and Challenges

Despite the promising advancements, several research avenues concerning this compound and its derivatives remain largely unexplored. A primary challenge lies in the development of efficient and stereoselective synthetic methodologies. The creation of specific stereoisomers is often crucial for biological activity, and the development of robust synthetic routes to access enantiomerically pure spirocyclic compounds is an ongoing area of investigation.

Further exploration is needed to understand the structure-activity relationships (SAR) of this compound derivatives in greater detail. Systematic modifications of the benzyl group and other positions on the spirocyclic core could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The creation of fragment libraries enriched with diverse spirocycles could also accelerate the discovery of novel hits in fragment-based drug design campaigns.

Another underexplored area is the investigation of the metabolic fate and potential toxicity of this class of compounds. Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for the progression of any promising candidate towards clinical development.

Unexplored Research Avenues Associated Challenges
Development of Stereoselective Synthetic RoutesAchieving high enantiomeric excess, scalability of reactions.
In-depth Structure-Activity Relationship (SAR) StudiesSynthesis of a diverse library of analogues, need for high-throughput screening.
Comprehensive ADMET ProfilingIn vitro and in vivo models, identification of metabolites.
Exploration of Novel Biological TargetsRequires broad biological screening and mechanism of action studies.

Potential for Novel Therapeutic Applications

The unique structural features of spirocyclic compounds, such as this compound, suggest their potential for a wide array of novel therapeutic applications. Their rigid, three-dimensional conformation makes them ideal candidates for targeting protein-protein interactions, which are often considered challenging for traditional small molecules.

Given the demonstrated activity of related compounds, future research could focus on developing this compound derivatives for a variety of diseases. These could include neurodegenerative disorders, where the modulation of specific kinases is a key therapeutic strategy, and various cancers, where targeting cell signaling pathways is crucial. The potential for these compounds to act as anti-infective agents, beyond just antifungal activity, also warrants further investigation.

The ability of spirocyclic scaffolds to act as bioisosteric replacements for other chemical motifs opens up possibilities for "scaffold hopping" from existing drug classes to develop novel intellectual property and potentially improved drug candidates. This approach could be used to design next-generation therapeutics with enhanced efficacy and reduced side effects.

Interdisciplinary Collaborations and Innovations in Spirocyclic Compound Research

Advancing the field of spirocyclic compound research, including the study of this compound, will necessitate increased interdisciplinary collaboration. The synthesis of complex spirocycles will benefit from innovations in synthetic organic chemistry, including the development of novel catalytic methods. Computational chemists can play a vital role in the rational design of new derivatives through molecular modeling and virtual screening, helping to prioritize synthetic targets.

Collaboration with structural biologists will be crucial for elucidating the binding modes of these compounds with their biological targets, providing valuable insights for further optimization. Furthermore, partnerships with pharmacologists and toxicologists will be essential for a thorough evaluation of the in vivo efficacy and safety of new drug candidates.

Innovations in high-throughput screening and the development of more sophisticated in vitro and in vivo disease models will also be critical for accelerating the pace of discovery in this area. The integration of artificial intelligence and machine learning approaches could further enhance the drug discovery process by identifying novel patterns in SAR data and predicting the properties of virtual compounds.

Q & A

What are the key synthetic strategies for 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of 8-benzyl derivatives often involves spirocyclization reactions or modifications of pre-existing spirocyclic scaffolds. For example, formaldehyde-mediated condensation has been employed to introduce the benzyl group, achieving moderate yields (~56%) under controlled pH and temperature . Optimization of solvent systems (e.g., glacial acetic acid for imine formation) and catalysts (e.g., sodium acetate) is critical to minimize side reactions and improve purity . Characterization via NMR (¹H, ¹³C) and LC-MS is essential to confirm structural integrity .

How do substituents on the spirocyclic framework (e.g., benzyl vs. methyl groups) affect physicochemical properties and reactivity?

Advanced Research Question
Comparative studies of structurally analogous compounds (e.g., 8-methyl vs. 8-benzyl derivatives) reveal that bulkier substituents like benzyl enhance steric hindrance, reducing electrophilic reactivity at the amide carbonyl. This impacts hydrogen-bonding capacity and solubility in polar solvents . Computational modeling (e.g., PubChem-derived InChI key and SMILES data) can predict logP values and bioavailability, with benzyl groups increasing lipophilicity compared to methyl analogs . Experimental validation via HPLC retention times and partition coefficients is recommended .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Basic Research Question
In vitro assays for calcium channel modulation (e.g., ⁴⁵Ca²⁺ uptake in cerebrocortical synaptosomes) and neuroprotection (e.g., triethyltin-induced brain edema models) are standard . IC₅₀ values are determined using dose-response curves, with active compounds typically showing potency in the low micromolar range (e.g., 20 µM in MCF-7 cytotoxicity assays) . Advanced models include learning/memory deficit tests in rodents, where compounds like RGH-2716 demonstrated antihypoxic and antiamnesic effects .

How can salt forms of this compound be optimized for pharmaceutical applications?

Advanced Research Question
Salts (e.g., hydrochloride, tosylate) improve solubility and stability. For instance, the monohydrate hydrochloride salt of a related diazaspiro compound exhibited enhanced crystallinity and bioavailability compared to free bases . Salt selection depends on counterion compatibility with formulation excipients (e.g., enteric coatings in bilayer tablets) . Process parameters like pH during salt formation and lyophilization must be tightly controlled to avoid degradation .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant suits, and respiratory protection if aerosolization is possible . Spill management requires neutralization with inert absorbents and disposal in accordance with hazardous waste regulations . Toxicity data are limited, so acute exposure protocols should follow ALARA principles, with emergency rinsing facilities for skin/eye contact .

How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Advanced Research Question
Discrepancies may arise from differences in assay conditions (e.g., cell line viability, incubation time). For example, neuroprotective effects in neuronal cells may not correlate with antioxidant activity in liver homogenates due to tissue-specific uptake . Meta-analysis of raw data (e.g., dose-response slopes, error margins) and standardization using reference compounds (e.g., flunarizine for calcium antagonism) can clarify inconsistencies .

What computational tools are available for predicting the environmental impact of this compound?

Advanced Research Question
Tools like EPA EPI Suite and ECHA QSAR models estimate persistence (e.g., biodegradation half-life) and bioaccumulation potential. However, experimental data for 8-benzyl derivatives are scarce, necessitating surrogate modeling using structurally related spirocyclic compounds . Ecotoxicological testing in Daphnia magna or algae is recommended to validate predictions .

How does stereochemistry influence the pharmacological profile of this compound?

Advanced Research Question
Enantiomers of diazaspiro compounds often exhibit divergent activities. For example, the (5S,8S)-configured derivative showed superior NK₁ receptor antagonism compared to its (5R,8R) counterpart . Chiral HPLC or X-ray crystallography (e.g., single-crystal analysis of tert-butyl analogs) is critical for stereochemical assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.